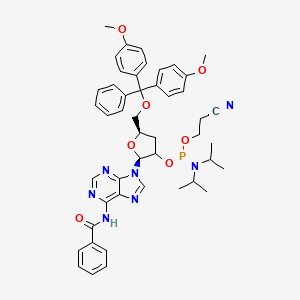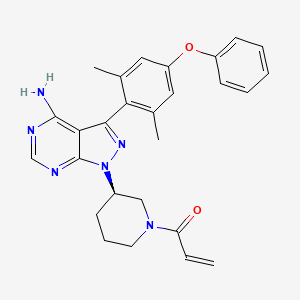
Btk-IN-23
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Btk-IN-23 is a potent and selective inhibitor of Bruton’s tyrosine kinase, a non-receptor tyrosine kinase that plays a crucial role in the development and functioning of B cells. Bruton’s tyrosine kinase is involved in the signaling pathways that regulate B cell proliferation, survival, and differentiation. Inhibitors of Bruton’s tyrosine kinase, such as this compound, have shown promise in the treatment of various B cell malignancies and autoimmune diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Btk-IN-23 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may include the following steps:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups that enhance the binding affinity and selectivity for Bruton’s tyrosine kinase.
- Final coupling reaction to attach the inhibitor moiety to the core structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, as well as implementing purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Btk-IN-23 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Substitution reactions can introduce different substituents to the core structure, potentially altering its activity and selectivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce analogs with different substituents.
Scientific Research Applications
Btk-IN-23 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Bruton’s tyrosine kinase in various signaling pathways.
Biology: Investigates the effects of Bruton’s tyrosine kinase inhibition on B cell development and function.
Medicine: Explores the therapeutic potential of this compound in treating B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.
Mechanism of Action
Btk-IN-23 exerts its effects by selectively binding to the active site of Bruton’s tyrosine kinase, thereby inhibiting its activity. This inhibition disrupts the signaling pathways that are crucial for B cell proliferation, survival, and differentiation. The molecular targets and pathways involved include the B cell receptor signaling pathway, the phosphoinositide 3-kinase pathway, and the nuclear factor kappa B pathway. By inhibiting these pathways, this compound can effectively reduce the proliferation and survival of malignant B cells and modulate immune responses in autoimmune diseases.
Comparison with Similar Compounds
Ibrutinib: A first-generation Bruton’s tyrosine kinase inhibitor with broad clinical applications but notable off-target effects.
Acalabrutinib: A second-generation inhibitor with improved selectivity and fewer side effects.
Zanubrutinib: Another second-generation inhibitor with enhanced potency and selectivity.
Orelabrutinib: A newer inhibitor with promising clinical efficacy and safety profile.
Properties
Molecular Formula |
C27H28N6O2 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
1-[(3R)-3-[4-amino-3-(2,6-dimethyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C27H28N6O2/c1-4-22(34)32-12-8-9-19(15-32)33-27-24(26(28)29-16-30-27)25(31-33)23-17(2)13-21(14-18(23)3)35-20-10-6-5-7-11-20/h4-7,10-11,13-14,16,19H,1,8-9,12,15H2,2-3H3,(H2,28,29,30)/t19-/m1/s1 |
InChI Key |
XNVVTSSPSNFSCT-LJQANCHMSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C2=NN(C3=NC=NC(=C23)N)[C@@H]4CCCN(C4)C(=O)C=C)C)OC5=CC=CC=C5 |
Canonical SMILES |
CC1=CC(=CC(=C1C2=NN(C3=NC=NC(=C23)N)C4CCCN(C4)C(=O)C=C)C)OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


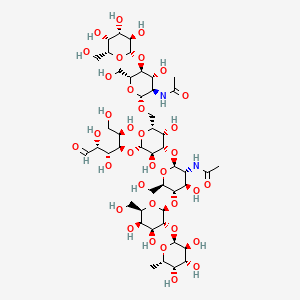
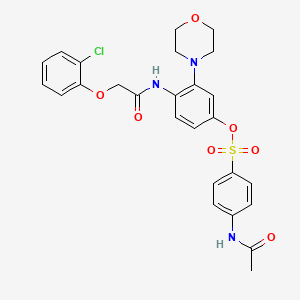
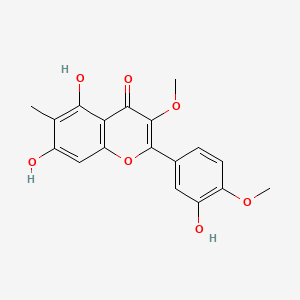
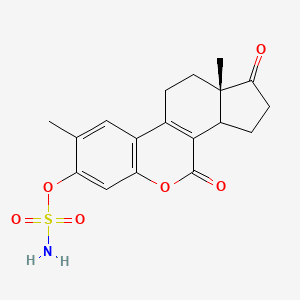


![(2R,3S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B12390247.png)

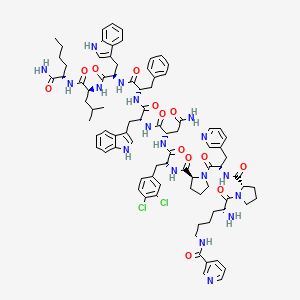
![1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B12390262.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390265.png)

![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390280.png)
